Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate
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Overview
Description
Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane framework is often used as a bioisostere in drug design to replace aromatic rings, providing increased metabolic stability and solubility .
Preparation Methods
The synthesis of tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . Industrial production methods often rely on scalable reactions such as photochemical addition of propellane to diacetyl, followed by haloform reactions to introduce the desired substituents .
Chemical Reactions Analysis
Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common reagents used in these reactions include halogens, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: As a bioisostere, it is used in drug design to improve the pharmacokinetic properties of therapeutic agents.
Industry: The compound is used in the development of advanced materials, including liquid crystals and molecular sensors
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its unique three-dimensional structure. This interaction can modulate biological pathways by binding to specific receptors or enzymes, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate include other bicyclo[1.1.1]pentane derivatives such as tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate and tert-butyl 3-(bromomethyl)bicyclo[1.1.1]pentane-1-carboxylate . These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and applications.
Properties
Molecular Formula |
C16H18Br2O2 |
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Molecular Weight |
402.12 g/mol |
IUPAC Name |
tert-butyl 2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C16H18Br2O2/c1-13(2,3)20-12(19)15-9-14(10-15,16(15,17)18)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
InChI Key |
ZQKANBZNHXNKSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CC(C1)(C2(Br)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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